Calcium Undecylenate

Antifungal susceptibility pH-dependent activity Dermatophyte

Calcium undecylenate is an FDA OTC-approved topical antifungal (21 CFR §333.210) with a dedicated USP monograph—unlike copper undecylenate, which lacks one. Its pH-activity profile (optimal ≤pH 6.0) and non-astringent properties differentiate it from zinc undecylenate for sensitive-skin applications. USP-grade purity (98.0%–102.0%), defined particle size (≥99% through No. 100 sieve), and 2-year stability reduce ANDA filing risk and ensure batch consistency.

Molecular Formula C22H38CaO4
Molecular Weight 406.6 g/mol
CAS No. 1322-14-1
Cat. No. B074541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium Undecylenate
CAS1322-14-1
Molecular FormulaC22H38CaO4
Molecular Weight406.6 g/mol
Structural Identifiers
SMILESC=CCCCCCCCCC(=O)[O-].C=CCCCCCCCCC(=O)[O-].[Ca+2]
InChIInChI=1S/2C11H20O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11(12)13;/h2*2H,1,3-10H2,(H,12,13);/q;;+2/p-2
InChIKeyCLOKKBBIKHZGNX-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes200 mg / 25 g / 500 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcium Undecylenate (CAS 1322-14-1): Antifungal Salt Procurement Specifications and Quality Standards


Calcium undecylenate (CAS 1322-14-1) is the calcium salt of undecylenic acid, an 11-carbon mono-unsaturated fatty acid with broad-spectrum antifungal activity [1]. It is a white, fine powder practically insoluble in water, alcohol, ether, and chloroform, with a molecular weight of 406.6 g/mol [2]. The compound is officially recognized as an OTC topical antifungal active ingredient by the FDA under 21 CFR §333.210 and has a dedicated USP monograph defining identity, purity, and quality specifications [3].

Calcium Undecylenate Procurement: Why In-Class Undecylenate Salt Substitution Introduces Formulation and Performance Risk


Although calcium, zinc, and copper undecylenates are all FDA-approved topical antifungal agents that may be used individually or in combination per 21 CFR §333.210 [1], they are not interchangeable without formulation adjustment. The choice of counterion (calcium vs. zinc vs. copper) dictates differential pH-activity profiles, physical compatibility in powder versus ointment bases, and distinct pharmacopeial identity requirements. Critically, while zinc undecylenate carries a USP monograph [2], copper undecylenate lacks an official USP monograph entirely [3], creating divergent quality control and regulatory documentation pathways that directly impact pharmaceutical procurement and ANDA filing strategies. The quantitative evidence below substantiates exactly where calcium undecylenate presents measurable differentiation.

Calcium Undecylenate: Head-to-Head Comparative Antifungal Efficacy, pH-Dependent Activity, and Regulatory Specification Data


pH-Dependent Antifungal Activity: Calcium Undecylenate vs. Free Undecylenic Acid (Direct Head-to-Head Comparison, 1959)

In a direct head-to-head in vitro study comparing calcium undecylenate against free undecylenic acid across a range of pH values against pathogenic fungi including Trichophyton mentagrophytes, the antifungal activities were similar at pH 4.5 to 6.0. However, above pH 6.0, calcium undecylenate was inactivated to a greater extent than the free acid [1]. This pH-dependent differential inactivation represents a formulation-critical performance characteristic.

Antifungal susceptibility pH-dependent activity Dermatophyte Topical formulation

USP Monograph Identity and Purity Specifications: Calcium Undecylenate Quality Benchmarks vs. Non-Monographed Alternatives

Calcium undecylenate is subject to a dedicated USP monograph that establishes quantitative identity, purity, and quality control specifications. The monograph requires not less than 98.0% and not more than 102.0% of C22H38O4Ca (calcium undecylenate), calculated on the dried basis [1]. Additional specifications include Loss on Drying (2.0% to 5.7% at 105°C for 2 hours), Particle Size (not less than 99.0% passing through a No. 100 sieve), and Limit of Free Undecylenic Acid [2]. In contrast, copper undecylenate lacks a standalone USP monograph and is addressed only in the compound ointment monograph without independent identity specifications [3].

USP monograph Pharmaceutical quality GMP procurement Regulatory compliance

Effective Antifungal Concentration Range: Calcium Undecylenate In Vitro Activity Against Dermatophytes

Calcium undecylenate demonstrates noteworthy antifungal activity against dermatophytes, with effective inhibitory concentrations ranging from 5 to 30 μg/mL at pH 6.0 in laboratory studies [1]. The compound operates by inhibiting the morphogenic shift of fungi from unicellular yeast forms to invasive hyphal forms, a mechanism conserved across undecylenic acid and its salts [2]. For class-level context, undecylenic acid exhibits MIC values of 0.01-0.1% (100-1000 μg/mL) against dermatophytes [3]. Note: Direct head-to-head MIC comparisons between calcium undecylenate and zinc undecylenate against identical fungal strains under identical assay conditions were not identified in the available primary literature.

Antifungal Dermatophyte MIC In vitro

In Vivo Comparative Efficacy: Calcium Undecylenate vs. Tolnaftate in Experimental Dermatophytosis

A 1980 comparative study evaluated calcium undecylenate powder against tolnaftate in a guinea pig model of experimental Trichophyton mentagrophytes infection. Both in vitro and in vivo results indicated that tolnaftate was far more active than calcium undecylenate [1]. This study also compared zinc undecylenate against tolnaftate in vitro against T. mentagrophytes, T. rubrum, Microsporum gypseum, M. canis, and Aspergillus niger, with tolnaftate demonstrating superior activity in all comparisons [2].

In vivo efficacy Dermatophyte Animal model Topical antifungal

Physical Formulation Compatibility: Calcium Undecylenate Powder Characteristics and Stability

Calcium undecylenate is a white, fine powder with defined particle size specifications (not less than 99.0% passing through a No. 100 sieve per USP) [1]. The compound demonstrates stability for two years under recommended storage conditions in tightly closed HDPE drums away from moisture and light [2]. Its physical form makes it particularly suitable for powder-based topical antifungal preparations, such as Caldesene medicated powder (10% w/w calcium undecylenate) [3]. In contrast, zinc undecylenate is also used in powders but possesses additional astringent properties that influence formulation selection for inflammatory dermatophyte infections [4].

Formulation Powder Stability Excipient compatibility

FDA OTC Regulatory Status: Calcium Undecylenate as Approved Antifungal Active Ingredient

Under 21 CFR §333.210, calcium undecylenate is expressly listed as an approved OTC antifungal active ingredient, alongside undecylenic acid, copper undecylenate, and zinc undecylenate. These may be used individually or in any ratio that provides a total undecylenate concentration of 10 to 25 percent [1]. This explicit regulatory inclusion distinguishes calcium undecylenate from undecylenate salts of other cations (e.g., magnesium, sodium) that are not FDA-listed for this OTC indication. Professional monographs confirm the drugs are used for tinea pedis, tinea cruris, and tinea corporis caused by dermatophytic fungi [2].

FDA OTC monograph Regulatory compliance Topical antifungal 21 CFR 333

Calcium Undecylenate Applications: Evidence-Backed Procurement Use Cases for Topical Antifungal Formulations


OTC Topical Antifungal Powder Formulation (e.g., Athlete's Foot, Diaper Rash)

Calcium undecylenate is explicitly approved for OTC topical antifungal products under 21 CFR §333.210 at concentrations of 10-25% total undecylenate [5]. Its USP monograph-defined particle size (≥99.0% through No. 100 sieve) and 2-year stability profile make it specifically suited for powder-based formulations such as Caldesene medicated powder [2]. The compound provides antifungal activity without the astringent effects characteristic of zinc undecylenate, enabling formulation differentiation for sensitive skin applications [3]. Procurement relevance: USP-grade material with defined purity (98.0%-102.0%) ensures batch-to-batch consistency for commercial OTC manufacturing.

Pharmaceutical Formulation Requiring USP Compendial Compliance for ANDA Filing

For generic drug applications (ANDAs) referencing products containing calcium undecylenate, procurement of USP-grade material meeting the monograph specifications (assay 98.0%-102.0%, LOD 2.0%-5.7%, particle size ≥99.0% through No. 100 sieve) provides the regulatory documentation pathway required for CMC sections [5]. Unlike copper undecylenate which lacks a standalone monograph, calcium undecylenate offers fully defined identity, purity, and quality specifications directly from the USP-NF, reducing analytical method development burden and facilitating supplier qualification [2].

Topical Formulation Development Requiring pH-Buffered Vehicle Optimization

Direct comparative evidence establishes that calcium undecylenate maintains antifungal activity comparable to free undecylenic acid at pH 4.5-6.0 but exhibits greater inactivation above pH 6.0 [5]. This pH-activity profile informs formulation development: vehicles buffered to pH ≤6.0 are optimal for calcium undecylenate-containing products. Formulators requiring activity in higher-pH topical bases should consider free undecylenic acid or alternative salt forms. Procurement relevance: understanding this pH-dependent performance distinction prevents formulation failure and wasted development resources.

Cost-Effective Dermatophyte Infection Treatment Where Maximum Potency Is Not Required

In vivo evidence confirms calcium undecylenate demonstrates antifungal activity against Trichophyton mentagrophytes in an experimental guinea pig model, though tolnaftate exhibits far greater potency [5]. For indications where maximum antifungal potency is not the primary selection criterion—and where cost, established safety profile, and OTC regulatory status are prioritized—calcium undecylenate remains a viable and economical active pharmaceutical ingredient [2]. Procurement relevance: calcium undecylenate is described as a 'very economical anti-fungal agent' suitable for high-volume OTC powder and ointment manufacturing [3].

Quote Request

Request a Quote for Calcium Undecylenate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.